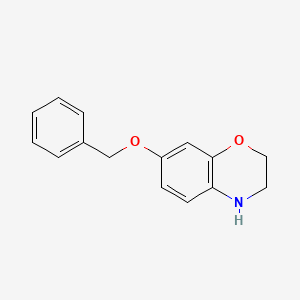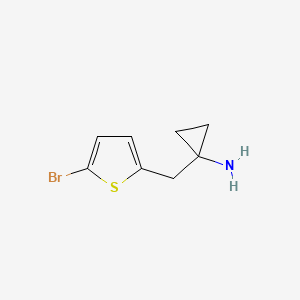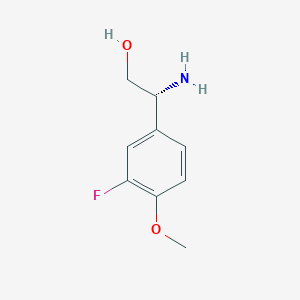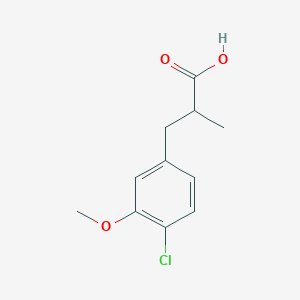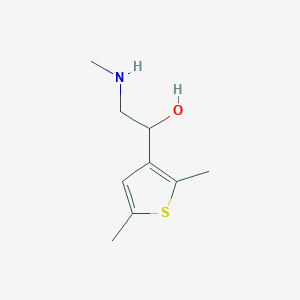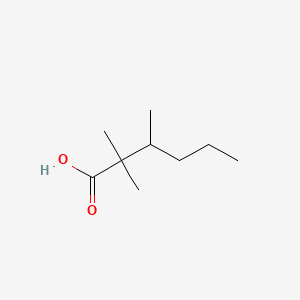
2,2,3-trimethylhexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain carboxylic acid, known for its unique structure and properties. This compound is used in various industrial applications, particularly in the production of synthetic lubricants and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of olefins followed by oxidation. For instance, the hydroformylation of 2,2,3-trimethylpentene can yield the corresponding aldehyde, which is then oxidized to form this compound. The reaction conditions typically involve the use of catalysts such as rhodium complexes and high-pressure conditions for the hydroformylation step.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of branched-chain hydrocarbons. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Scientific Research Applications
2,2,3-Trimethylhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Mechanism of Action
The mechanism of action of 2,2,3-trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its role in chemical reactions.
Comparison with Similar Compounds
2,2,3-Trimethylhexanoic acid can be compared with other similar compounds such as:
2,3,3-Trimethylhexanoic acid: Similar in structure but with different branching.
2-Ethylhexanoic acid: Another branched-chain carboxylic acid with different applications.
3,5,5-Trimethylhexanoic acid: Used in similar industrial applications but with distinct properties
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields.
Properties
CAS No. |
64525-22-0 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2,2,3-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-5-6-7(2)9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |
InChI Key |
OJEWIWBDGBRNFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




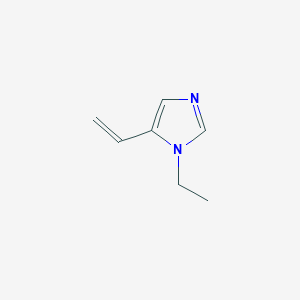
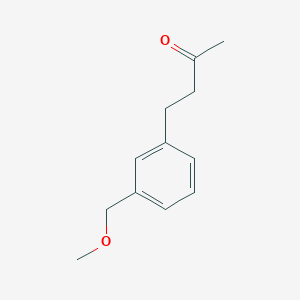

![rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)
![1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
